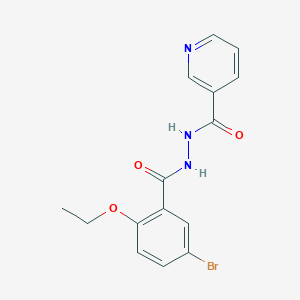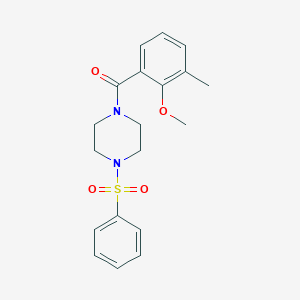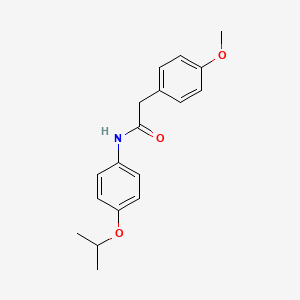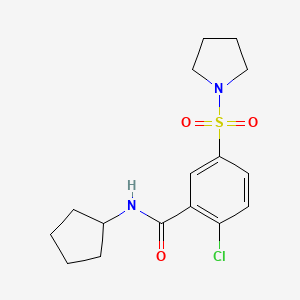![molecular formula C19H17NO3 B4405434 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone
Vue d'ensemble
Description
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has been used in a wide range of scientific research applications, including apoptosis, inflammation, and neurodegeneration. One of the key benefits of this compound is its ability to inhibit caspase activity, which is involved in the process of programmed cell death. This compound has been shown to be effective in inhibiting caspase activity in vitro and in vivo, making it a valuable tool for studying apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications in diseases such as arthritis and asthma. Finally, this compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone is a caspase inhibitor that works by binding to the active site of caspases and preventing their enzymatic activity. This compound has been shown to be effective against a range of caspases, including caspase-3, caspase-7, and caspase-9. This compound has also been shown to be effective in inhibiting caspase activity in vivo, suggesting that it could have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including inhibiting caspase activity, reducing inflammation, and protecting against neurodegeneration. In addition to its effects on caspases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. Finally, this compound has been shown to protect against neuronal cell death in vitro and in vivo, suggesting that it could have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has several advantages for lab experiments, including its ability to inhibit caspase activity, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to its use. For example, this compound has been shown to have some off-target effects, which could complicate the interpretation of experimental results. Additionally, the high cost of this compound may limit its use in some labs.
Orientations Futures
There are several potential future directions for research on 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone. One area of interest is the development of more selective caspase inhibitors that could reduce off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of this compound in diseases such as arthritis, asthma, and neurodegeneration. Finally, there is interest in exploring the mechanism of action of this compound in more detail, particularly its effects on other signaling pathways beyond caspases.
Propriétés
IUPAC Name |
1-[4-(2-quinolin-8-yloxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14(21)15-7-9-17(10-8-15)22-12-13-23-18-6-2-4-16-5-3-11-20-19(16)18/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOMHGGLIZFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)
![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
amine hydrochloride](/img/structure/B4405373.png)
![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)




![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)